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Compound of Interest

Compound Name: 3-Chlorobenzylurea

CAS No.: 76502-61-9

Cat. No.: B2595353

Get Quote

Introduction & Compound Profile
3-Chlorobenzylurea (3-CBU) represents a critical pharmacophore in the study of Soluble

Epoxide Hydrolase (sEH/EPHX2). While the monosubstituted urea itself serves as a fragment

probe, its N,N'-disubstituted derivatives (e.g., N-(3-chlorobenzyl)-N'-adamantylurea) are among

the most potent, non-covalent transition-state mimics available for this enzyme.

sEH is a bifunctional enzyme responsible for hydrolyzing Epoxyeicosatrienoic Acids (EETs)—

endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic

properties—into their biologically less active diols (DHETs).[1][2][3] Inhibition of sEH stabilizes

EET levels, making 3-CBU derivatives vital tools in cardiovascular and inflammatory disease

research.

Chemical Identity[4][5]
Compound Name: 3-Chlorobenzylurea (and derivatives)[4]

Core Pharmacophore:N-substituted urea
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Target Enzyme: Soluble Epoxide Hydrolase (sEH, EC 3.3.2.10)[3][5]

Primary Application: Investigation of the arachidonic acid cascade, inflammation resolution,

and hypertension.[1]

Mechanism of Action: Transition State Mimicry
The potency of urea-based inhibitors stems from their ability to mimic the transition state of the

epoxide ring-opening reaction. The urea functional group does not covalently modify the

enzyme but occupies the catalytic tunnel with high affinity.

Molecular Interaction
Catalytic Anchoring: The urea carbonyl oxygen forms strong hydrogen bonds with the

hydroxyl groups of Tyr383 and Tyr466 (human sEH numbering). This mimics the oxyanion

hole interaction that stabilizes the high-energy intermediate of the natural epoxide substrate.

Orientation: The urea -NH- groups act as hydrogen bond donors to Asp335, the catalytic

nucleophile.[6]

Hydrophobic Pocket: The 3-chlorobenzyl moiety occupies the lipophilic pocket of the enzyme

(often the "L-shaped" hydrophobic tunnel), where the chlorine atom provides additional van

der Waals contacts and metabolic stability compared to an unsubstituted benzyl group.
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Figure 1: Mechanistic interaction map of 3-Chlorobenzylurea within the sEH catalytic triad.

The urea core anchors the molecule via hydrogen bonding, while the chlorobenzyl tail exploits

the hydrophobic tunnel.

Experimental Protocol: Fluorescent sEH Inhibition
Assay
This protocol utilizes PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-

oxiraneacetic acid), a sensitive fluorogenic substrate. Upon hydrolysis by sEH, PHOME

releases a highly fluorescent cyanohydrin product which spontaneously decomposes to 6-

methoxy-2-naphthaldehyde.

Materials Required[3][5][6][9][10]
Enzyme: Recombinant human sEH (hsEH) or murine sEH (msEH).

Substrate: PHOME (50 µM stock in DMSO).
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Inhibitor: 3-Chlorobenzylurea (or derivative) stock (10 mM in DMSO).

Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent enzyme

adsorption).

Plate: 96-well black, flat-bottom microplate.

Step-by-Step Workflow
1. Reagent Preparation

Assay Buffer: Prepare 25 mM Bis-Tris-HCl, pH 7.0. Add BSA (0.1 mg/mL) fresh on the day of

the assay.

Enzyme Solution: Dilute sEH in Assay Buffer to a concentration of ~1–5 nM (optimize to

ensure linear velocity over 30 mins).

Inhibitor Dilution: Prepare a serial dilution of 3-Chlorobenzylurea in Assay Buffer

(maintaining <1% DMSO final concentration). Range: 0.1 nM to 10 µM.

2. Pre-Incubation (Critical for Equilibrium)
Add 180 µL of Enzyme Solution to each well.

Add 20 µL of Inhibitor Solution (various concentrations).

Include Positive Control (Enzyme + DMSO only) and Blank (Buffer + DMSO only).

Incubate at 30°C for 5–10 minutes. Note: Urea inhibitors are generally rapid-equilibrium

binders, but a short pre-incubation ensures temperature equilibration.

3. Reaction Initiation
Add 1 µL of PHOME substrate (50 µM DMSO stock) to all wells. Final substrate

concentration: ~250 nM (ensure [S] < Km, which is ~2.5 µM for PHOME, to approximate Ki ≈

IC50).

Mix immediately by orbital shaking for 10 seconds.

4. Data Acquisition
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Mode: Kinetic (read every 30–60 seconds).

Duration: 10–30 minutes.

Excitation/Emission: 330 nm / 465 nm.

Temperature: Maintain 30°C.

Data Analysis
Slope Calculation: Determine the initial velocity (

) for each well from the linear portion of the fluorescence vs. time curve.

Normalization: Calculate % Activity:

IC50 Fitting: Plot % Activity vs. log[Inhibitor]. Fit to a non-linear regression model (4-

parameter logistic):
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Figure 2: Workflow for the fluorometric sEH inhibition assay using PHOME substrate.
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Issue Probable Cause Corrective Action

Precipitation

3-CBU has low aqueous

solubility at high

concentrations.

Ensure final DMSO

concentration is 0.1%–1%. Do

not exceed 100 µM inhibitor in

buffer.

High Background
Substrate degradation or

albumin binding.

Use fresh BSA. Check

PHOME stock purity. Subtract

blank wells rigorously.

Non-Linear Rates
Substrate depletion or enzyme

instability.

Reduce enzyme concentration.

[1] Ensure <10% substrate

conversion during the

measurement window.

Variable IC50 Temperature fluctuations.

Use a temperature-controlled

plate reader (30°C or 37°C) as

sEH activity is temperature-

dependent.

Selectivity & Specificity
While 3-Chlorobenzylurea derivatives are highly potent for sEH, specificity must be validated

against:

Microsomal Epoxide Hydrolase (mEH): Usually unaffected by urea inhibitors.

Carboxylesterases: Some overlap exists; counter-screen if using ester-containing substrates.

CYP450s: High concentrations of lipophilic ureas may interfere with P450s; verify if used in

cell-based assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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